(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol (S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol
Brand Name: Vulcanchem
CAS No.: 1427311-76-9
VCID: VC0152434
InChI: InChI=1S/C12H16INO4/c1-12(2,3)11(15)7-5-10(18-4)8(13)6-9(7)14(16)17/h5-6,11,15H,1-4H3/t11-/m1/s1
SMILES: CC(C)(C)C(C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O
Molecular Formula: C12H16INO4
Molecular Weight: 365.167

(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol

CAS No.: 1427311-76-9

Cat. No.: VC0152434

Molecular Formula: C12H16INO4

Molecular Weight: 365.167

* For research use only. Not for human or veterinary use.

(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol - 1427311-76-9

Specification

CAS No. 1427311-76-9
Molecular Formula C12H16INO4
Molecular Weight 365.167
IUPAC Name (1S)-1-(4-iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol
Standard InChI InChI=1S/C12H16INO4/c1-12(2,3)11(15)7-5-10(18-4)8(13)6-9(7)14(16)17/h5-6,11,15H,1-4H3/t11-/m1/s1
Standard InChI Key ZLADVZVZFILTLD-LLVKDONJSA-N
SMILES CC(C)(C)C(C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O

Introduction

Chemical Identity and Structure

(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol is a chiral organic compound with a defined stereocenter at the secondary alcohol position. Its structure consists of a substituted benzene ring featuring iodine, methoxy, and nitro functional groups, alongside a tertiary alcohol moiety with dimethyl substituents. The (S) configuration at the stereocenter plays a crucial role in its chemical behavior and applications in asymmetric synthesis.

The compound contains several key functional groups that contribute to its chemical reactivity: an alcohol group that can participate in hydrogen bonding and esterification reactions, an iodine atom that facilitates cross-coupling reactions, a methoxy group that affects electronic distribution, and a nitro group that can undergo reduction reactions to form amines under appropriate conditions. These features collectively make it a versatile building block in organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of (S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol have been extensively characterized, as presented in the table below:

PropertyValue
CAS Number1427311-76-9
Molecular FormulaC₁₂H₁₆INO₄
Molecular Weight365.167 g/mol
Density1.6±0.1 g/cm³
Boiling Point444.3±45.0 °C at 760 mmHg
Flash Point222.5±28.7 °C
LogP3.53
Vapor Pressure0.0±1.1 mmHg at 25°C
Index of Refraction1.594
Standard InChIInChI=1S/C12H16INO4/c1-12(2,3)11(15)7-5-10(18-4)8(13)6-9(7)14(16)17/h5-6,11,15H,1-4H3/t11-/m1/s1
SMILES NotationCC(C)(C)C(C1=CC(=C(C=C1N+[O-])I)OC)O

These properties indicate that the compound is a high-boiling, relatively dense organic substance with moderate lipophilicity (LogP = 3.53), suggesting reasonable solubility in organic solvents but limited water solubility.

Structural Identification Parameters

For accurate identification of this compound, researchers typically rely on several spectroscopic and chromatographic parameters:

Identification ParameterDetails
IUPAC Name(1S)-1-(4-iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol
Standard InChIKeyZLADVZVZFILTLD-LLVKDONJSA-N
PubChem Compound ID86684717
SynonymsBenzenemethanol, α-(1,1-dimethylethyl)-4-iodo-5-methoxy-2-nitro-, (αS)-

Applications in Research and Development

(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol has gained prominence in various scientific disciplines due to its unique structural features and reactivity profile. Its applications span multiple areas of chemical and pharmaceutical research.

Pharmaceutical Applications

The compound demonstrates significant potential in drug development pathways, particularly due to its structural elements:

  • The iodine substituent serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures relevant to pharmaceutical design.

  • The nitro group can be transformed into various nitrogen-containing functionalities, which are prevalent in many bioactive compounds and pharmaceuticals.

  • The chiral alcohol moiety provides a stereogenic center that can influence biological activity, as many biological receptors exhibit stereospecific interactions with ligands.

These features collectively position the compound as a valuable intermediate in the synthesis of potential anti-cancer agents, anti-inflammatory drugs, and other therapeutic candidates.

Chemical Research Applications

Beyond pharmaceutical applications, the compound serves important functions in fundamental chemical research:

  • Asymmetric synthesis: As a chiral building block, it contributes to the development of stereoselective synthetic methodologies.

  • Reaction mechanism studies: The compound's functional groups enable investigations into various reaction mechanisms and pathways.

  • Methodology development: Its complex structure provides a challenging template for testing new synthetic approaches and catalytic systems.

Storage ParameterRecommendation
Temperature2-8°C
Environmental ConditionsDry, sealed container
Light ExposureProtected from light
Shelf LifeRequires periodic quality verification

These storage conditions help prevent degradation through oxidation, hydrolysis, or photochemical processes that might compromise the compound's purity or stereochemical integrity.

SupplierPackage SizeApproximate Price (USD)Purity
Various Suppliers0.100 g$103.78≥95%
Various Suppliers0.250 g$207.57≥95%

These prices reflect the compound's specialized nature and the technical challenges associated with its stereoselective synthesis. The compound is primarily marketed for research purposes rather than industrial applications, which is reflected in the smaller packaging sizes typically available.

Comparison with (R)-Enantiomer

The (R)-enantiomer of 1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol (CAS: 1956436-50-2) represents the mirror image of the (S)-isomer. Understanding the differences between these enantiomers is crucial for applications where stereochemistry plays a determinant role.

Key Differences and Similarities

Property(S)-Enantiomer(R)-Enantiomer
CAS Number1427311-76-91956436-50-2
Molecular FormulaC₁₂H₁₆INO₄C₁₂H₁₆INO₄
Molecular Weight365.167 g/mol365.167 g/mol
Optical RotationNegativePositive
Chemical ReactivitySimilar functional group reactionsSimilar functional group reactions
Biological ActivityPotentially specificPotentially different

While these enantiomers share identical physical properties such as boiling point, density, and solubility, they likely exhibit different behaviors in chiral environments, particularly in biological systems where receptor interactions are often stereospecific.

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